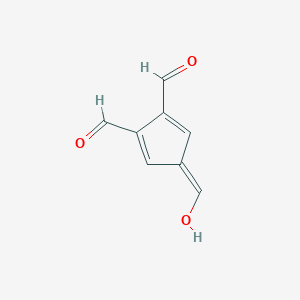
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde is a chemical compound with the molecular formula C8H6O3 It is known for its unique structure, which includes a cyclopentadiene ring substituted with hydroxymethylidene and dicarbaldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde typically involves the reaction of cyclopentadiene with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hydroxymethyl derivative, which is then oxidized to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxymethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethylidene group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde groups can form Schiff bases with amines, while the hydroxymethylidene group can undergo nucleophilic attack. These reactions are facilitated by the electron-rich cyclopentadiene ring, which stabilizes intermediates and transition states .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminomethylene-cyclopenta-2,5-diene-1,2-dicarbaldehyde: Similar structure but with a dimethylaminomethylene group instead of hydroxymethylidene.
Cyclopenta-2,5-diene-1,2-dicarbaldehyde: Lacks the hydroxymethylidene group, making it less reactive.
Hydroxymethylcyclopentadiene: Similar but lacks the dicarbaldehyde groups.
Uniqueness
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde is unique due to the combination of hydroxymethylidene and dicarbaldehyde groups on a cyclopentadiene ring. This unique structure imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
90321-80-5 |
|---|---|
Fórmula molecular |
C8H6O3 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
4-(hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-3-6-1-7(4-10)8(2-6)5-11/h1-5,9H |
Clave InChI |
IEJALHSKWNRHPS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC1=CO)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


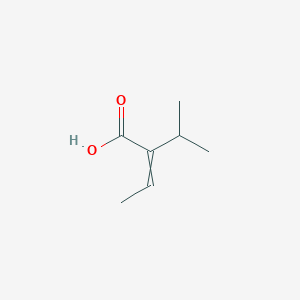
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
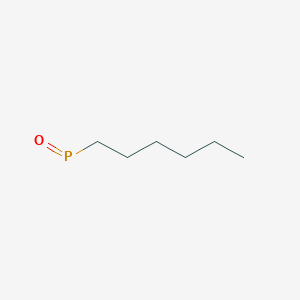

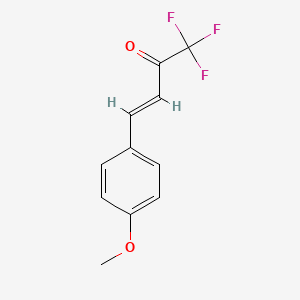
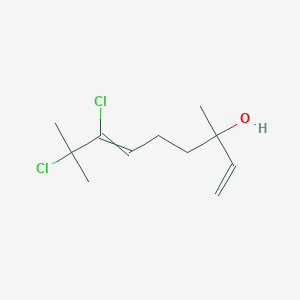

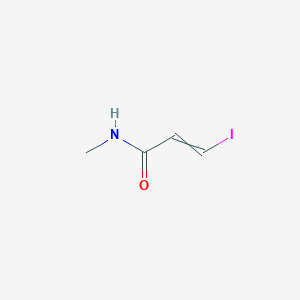
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
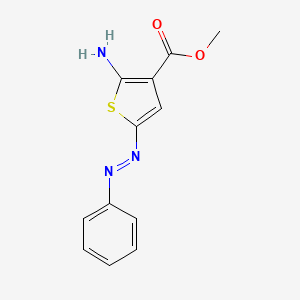
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
